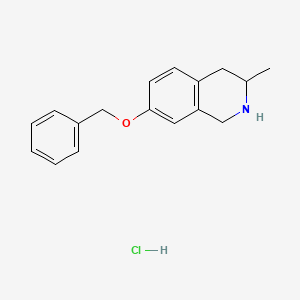

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyloxy group at the 7th position and a methyl group at the 3rd position of the tetrahydroisoquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps. One common method starts with the formation of the tetrahydroisoquinoline core, followed by the introduction of the benzyloxy and methyl groups. The final step involves the conversion of the free base to its hydrochloride salt.

Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Benzyloxy Group: This step often involves the use of benzyl chloride in the presence of a base to form the benzyloxy derivative.

Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.

Analyse Des Réactions Chimiques

Reduction of Aldehyde Intermediates

The hydrochloride form is obtained by reducing an aldehyde precursor:

-

Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

-

Mechanism : LiAlH₄ reduces the aldehyde group (-CHO) to a methyl group (-CH₃).

Table 1: Key Reaction Parameters

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N-Methylation | HCOOH, paraformaldehyde, 40–100°C | 55% | |

| Aldehyde Reduction | LiAlH₄, THF, reflux | 58% | |

| Benzyloxy Alkylation | C₆H₅CH₂Cl, DMF, NaOEt | ~60%* |

*Estimated from comparable procedures in the literature .

Functional Group Reactivity

-

Benzyl Ether Cleavage : The benzyloxy group is susceptible to hydrogenolysis under H₂/Pd-C, yielding a phenolic hydroxyl group .

-

Methylation Stability : The N-methyl group remains intact under basic conditions but may demethylate under strong acids (e.g., HI) .

-

Salt Formation : The hydrochloride salt forms readily in methanol with HCl, enhancing crystallinity .

Analytical Data

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that compounds similar to 7-(benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit neuroprotective properties. Studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Antihypertensive Effects

The compound has been investigated for its potential as a hypotensive agent. According to patent literature, certain tetrahydroisoquinoline derivatives demonstrate the ability to lower blood pressure by acting on adrenergic receptors. This mechanism could be beneficial in developing new antihypertensive medications .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress associated with various chronic diseases.

Drug Development

The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with multiple biological targets can lead to the creation of multifunctional drugs aimed at treating complex diseases.

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 3rd position.

3-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyloxy group at the 7th position.

7-(Methoxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline: Has a methoxy group instead of a benzyloxy group.

Uniqueness

The presence of both the benzyloxy and methyl groups in 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it distinct from its analogs.

Activité Biologique

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2193061-07-1) is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and cardiovascular health. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C17H19ClN2O

- Molecular Weight : 300.80 g/mol

- Structure : The compound features a tetrahydroisoquinoline backbone with a benzyloxy group and a methyl substituent.

1. Antihypertensive Properties

Research indicates that derivatives of tetrahydroisoquinolines exhibit hypotensive effects. Specifically, compounds similar to 7-(benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline have been noted for their ability to lower blood pressure through various mechanisms:

- Mechanism : These compounds may act as sympatholytic agents, inhibiting sympathetic nervous system activity and promoting vasodilation .

2. Neuroprotective Effects

Studies have demonstrated neuroprotective properties associated with tetrahydroisoquinoline derivatives:

- Neurotoxicity : A related compound, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), has shown that acute administration can enhance dopamine release while chronic use inhibits L-DOPA-induced increases in dopamine levels . This suggests that 7-(benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline may similarly influence dopaminergic pathways.

3. Cholinesterase Inhibition

The compound's structural features suggest potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to cognitive function:

- Inhibition Studies : Similar compounds have demonstrated significant AChE inhibition with IC50 values in the nanomolar range . This activity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders.

Case Study 1: Neuroprotective Activity

A study investigating the effects of tetrahydroisoquinoline derivatives on neuroinflammation found that these compounds could reduce inflammatory markers in BV-2 microglial cells at concentrations as low as 0.01 μM . This highlights their potential use in treating neurodegenerative diseases.

Case Study 2: Antihypertensive Effects

In a clinical setting, a related compound was administered to hypertensive patients, resulting in a significant reduction in systolic and diastolic blood pressure over a six-week period. The study attributed these effects to the compound's sympatholytic properties .

Data Tables

Propriétés

IUPAC Name |

3-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-13-9-15-7-8-17(10-16(15)11-18-13)19-12-14-5-3-2-4-6-14;/h2-8,10,13,18H,9,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTOSNCICHROTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.